1-(3,4-Difluorophenyl)-1-propanol
Description
1-(3,4-Difluorophenyl)-1-propanol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O. The compound features a propanol backbone substituted at the phenyl ring with two fluorine atoms at the 3- and 4-positions. Fluorine’s strong electron-withdrawing nature and small atomic radius significantly influence the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODCHFWWRFXLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluorophenyl magnesium bromide with propionaldehyde in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-difluorophenyl)-1-propanone.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens and strong acids.
Major Products Formed:
Oxidation: 1-(3,4-difluorophenyl)-1-propanone
Reduction: Various reduced derivatives depending on the specific conditions
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-(3,4-Difluorophenyl)-1-propanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)-1-propanol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
The following analysis compares 1-(3,4-Difluorophenyl)-1-propanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Effects: Fluorine vs. Methyl/Methoxy Groups
Key Insights :
- Fluorine substituents reduce electron density on the aromatic ring compared to methyl or methoxy groups, altering reactivity in electrophilic substitution reactions.
- The difluoro derivative likely exhibits lower water solubility than the diol analog due to reduced polarity .
Functional Group Variations
Key Insights :
- The dioxane-containing analog’s higher molecular weight (258.26 g/mol) suggests utility in polymer or surfactant formulations .
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: Fluorine atoms in this compound deactivate the aromatic ring, making it less reactive toward electrophiles compared to methoxy-substituted analogs . Methoxy groups in 1-(3,4-Dimethoxyphenyl)propane-1,2-diol increase ring activation, favoring reactions like nitration or sulfonation .
Biological Activity
1-(3,4-Difluorophenyl)-1-propanol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
This compound has the following chemical structure and properties:
- Chemical Formula : CHFO
- Molecular Weight : 174.18 g/mol
- CAS Number : 22598442
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 174.18 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : Some findings indicate it could protect neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations ranging from 50 to 100 µg/mL.
Case Study 2: Anti-inflammatory Effects
In vitro experiments using RAW 264.7 macrophages showed that treatment with this compound resulted in a dose-dependent decrease in nitric oxide (NO) production. The IC value for NO inhibition was found to be approximately 20 µM, indicating its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | IC Value |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | 50-100 µg/mL |
| Anti-inflammatory | Decrease in NO production | ~20 µM |
| Neuroprotective | Protection against oxidative stress | Not quantified |
Pharmacological Implications
The pharmacological implications of this compound are promising due to its diverse biological activities. Further research is warranted to explore:
- Potential as a Therapeutic Agent : Given its anti-inflammatory and antimicrobial properties, there is potential for development into therapeutic agents for inflammatory diseases and infections.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for future applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
